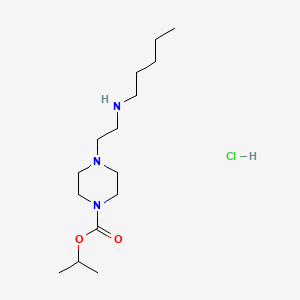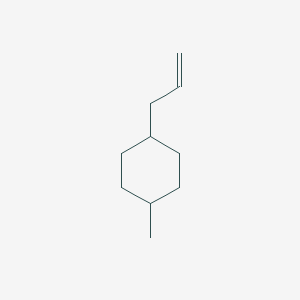
1-Methyl-4-(prop-2-en-1-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(prop-2-en-1-yl)cyclohexane is an organic compound with the molecular formula C10H16. It is a colorless liquid hydrocarbon classified as a cyclic terpene. This compound is known for its distinct citrus-like aroma and is commonly found in essential oils of citrus fruits. It is used in various applications, including as a precursor in chemical synthesis and as a solvent in cleaning products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane can be synthesized through several methods. One common method involves the acid-catalyzed condensation of an alkene with formaldehyde. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable resources, such as citrus oils. The compound can be extracted and purified from these natural sources, making it an environmentally friendly option for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, such as alcohols and ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(prop-2-en-1-yl)cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used as a solvent in cleaning products and as a precursor in the synthesis of fragrances and flavors .
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(prop-2-en-1-yl)cyclohexane involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Limonene: A similar cyclic terpene with a citrus aroma, commonly found in citrus oils.
Carvone: Another terpene with a minty aroma, used in flavorings and fragrances.
Menthol: A terpene alcohol with a cooling sensation, used in medicinal and cosmetic products
Uniqueness: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile precursor in chemical synthesis and its environmentally friendly production from renewable resources further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
34105-55-0 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1-methyl-4-prop-2-enylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-4-10-7-5-9(2)6-8-10/h3,9-10H,1,4-8H2,2H3 |
InChI-Schlüssel |
DQMPVZPTRIOEQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


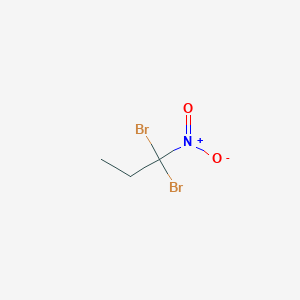
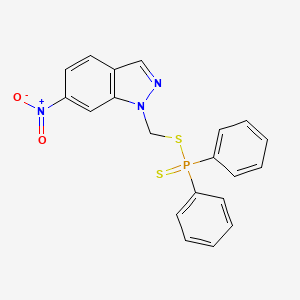
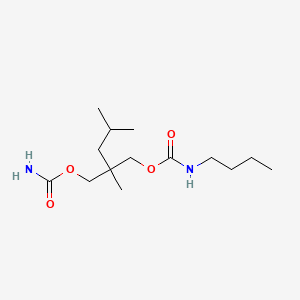
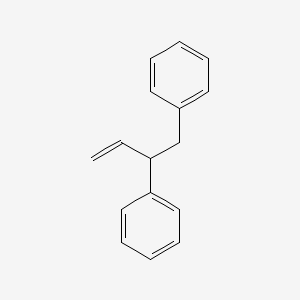
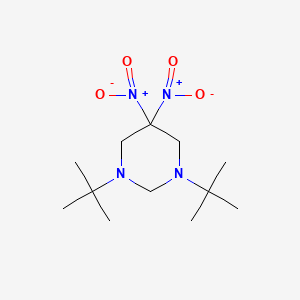
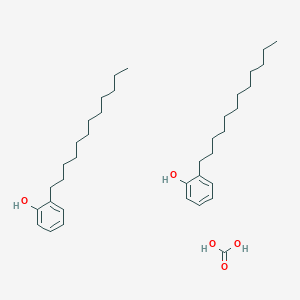

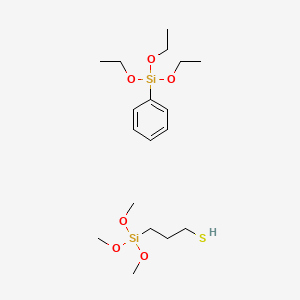
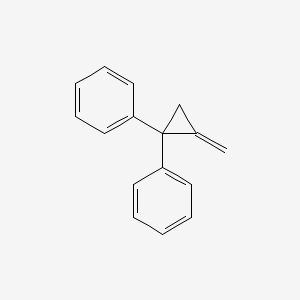

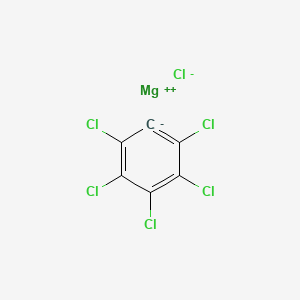
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
